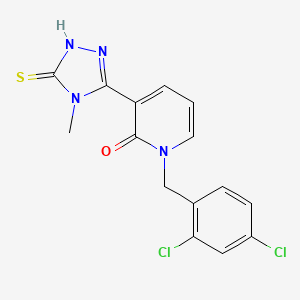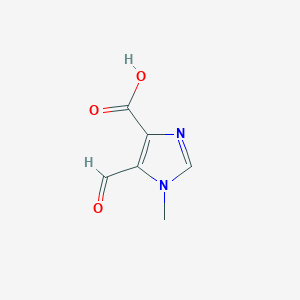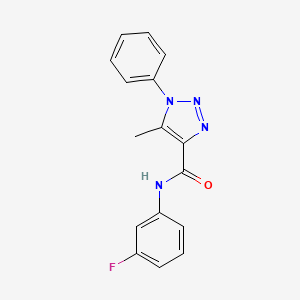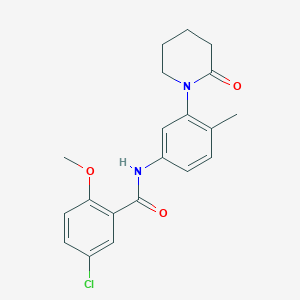![molecular formula C21H22N2O4S B2745713 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396880-28-6](/img/structure/B2745713.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The dihydroisoquinoline and dihydrobenzo[b][1,4]dioxine groups are both cyclic structures, which could potentially influence the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Research in pharmacology has led to the synthesis of various sulfonamide derivatives, including compounds with 1,4-benzodioxane nucleus, to investigate their biological activities. These compounds have been evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), showcasing moderate to good activity, particularly against lipoxygenase. Moreover, antimicrobial and hemolytic activities have been probed, indicating proficient antimicrobial capabilities against selected bacterial and fungal species (Irshad, 2018).
Antitumor Properties
The exploration of quinazoline derivatives has revealed their significant antitumor properties. A series of 4-anilinoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects on Ehrlich Ascites Carcinoma cells. Compounds in this series have shown potent activity, with specific derivatives demonstrating the ability to induce tumor cell death through the up-regulation of pro-apoptotic proteins and activation of caspase-3, leading to DNA fragmentation (Devegowda et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
Further research into sulfonamide derivatives incorporating 1,4-benzodioxane nucleus has shown that these compounds possess substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE). Molecular docking studies complement these findings by providing insight into the interactions between the inhibitors and target enzymes, underscoring the potential of these compounds in therapeutic applications (Abbasi et al., 2019).
Novel Microbial Strategy to Eliminate Sulfonamide Antibiotics
Research into microbial strategies for degrading sulfonamide antibiotics has identified a unique pathway involving ipso-hydroxylation followed by fragmentation. This mechanism highlights the environmental relevance of sulfonamide degradation and the potential for developing novel approaches to mitigate antibiotic resistance propagation (Ricken et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-28(25,19-7-8-20-21(15-19)27-14-13-26-20)22-10-3-4-11-23-12-9-17-5-1-2-6-18(17)16-23/h1-2,5-8,15,22H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQZPHWQZJOJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)



![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)


![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)

![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
